molecular formula C14H20N2O3 B12545246 1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one CAS No. 143583-78-2

1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one

Cat. No.: B12545246
CAS No.: 143583-78-2
M. Wt: 264.32 g/mol
InChI Key: NIIQAWQUMATYAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one is a heterocyclic compound featuring an oxazole ring fused with an azecanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one typically involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at elevated temperatures (70–90°C) to facilitate the formation of the oxazole ring . The resulting oxazoline intermediate is then oxidized to the oxazole using commercial manganese dioxide in a packed reactor .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of stable reagents like Deoxo-Fluor® and manganese dioxide in a flow reactor minimizes the risk of side reactions and enhances the safety profile of the process .

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . The compound’s effects are mediated through pathways involving these interactions, leading to the desired biological or chemical outcomes .

Properties

CAS No.

143583-78-2

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

1-(5-methyl-1,2-oxazole-4-carbonyl)azecan-2-one

InChI

InChI=1S/C14H20N2O3/c1-11-12(10-15-19-11)14(18)16-9-7-5-3-2-4-6-8-13(16)17/h10H,2-9H2,1H3

InChI Key

NIIQAWQUMATYAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCCCCCCCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.